molecular formula C20H20N2O7 B1601318 Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate CAS No. 74149-72-7

Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate

Cat. No.: B1601318
CAS No.: 74149-72-7
M. Wt: 400.4 g/mol
InChI Key: BVRUHPOPLACNJO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the pharmaceutical industry's pursuit of advanced cardiovascular therapeutics during the late 20th century. This compound gained prominence as a crucial synthetic intermediate in the production of pimobendan, a calcium sensitizer and phosphodiesterase three inhibitor developed by Boehringer Ingelheim. The historical significance of this intermediate compound became evident when pimobendan was first introduced to the Japanese market in 1994, representing a breakthrough in heart failure treatment methodology.

The synthetic pathway leading to this intermediate compound was developed as part of comprehensive research into benzimidazole and pyridazinone heterocyclic systems. Patent literature from 2005 and subsequent years documented various methodologies for producing this intermediate, highlighting its critical role in pharmaceutical manufacturing processes. The compound's development represented a significant advancement in synthetic organic chemistry, particularly in the area of multi-step heterocyclic synthesis where simultaneous ring formation reactions could be achieved.

Research efforts focused on optimizing the synthetic route to this intermediate have continued into the 21st century, with various patent applications documenting improved methodologies for its preparation. The industrial significance of this compound has grown substantially, with manufacturing processes being refined to achieve higher yields and improved safety profiles for large-scale production. Contemporary research continues to explore novel synthetic approaches to this intermediate, reflecting its ongoing importance in pharmaceutical chemistry.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects its complex molecular architecture, officially designated as this compound according to International Union of Pure and Applied Chemistry conventions. The compound is registered under Chemical Abstracts Service number 74149-72-7, providing a unique identifier for database searches and regulatory documentation.

Table 1: Fundamental Chemical Identifiers

Property Value
Chemical Abstracts Service Number 74149-72-7
Molecular Formula C₂₀H₂₀N₂O₇
Molecular Weight 400.38-400.39 g/mol
European Inventory of Existing Commercial Chemical Substances Number 616-052-8
Molecular Design Limited Number MFCD11501073

The molecular structure incorporates several distinct functional groups that contribute to its chemical behavior and synthetic utility. The compound contains a methyl ester group, an amide linkage, a nitro substituent, and a methoxybenzene moiety. The Simplified Molecular Input Line Entry System representation for this compound is documented as: O=C(OC)CC(C)C(C1=CC=C(NC(C2=CC=C(OC)C=C2)=O)C(N+=O)=C1)=O.

Properties

IUPAC Name

methyl 4-[4-[(4-methoxybenzoyl)amino]-3-nitrophenyl]-3-methyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c1-12(10-18(23)29-3)19(24)14-6-9-16(17(11-14)22(26)27)21-20(25)13-4-7-15(28-2)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRUHPOPLACNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551210
Record name Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74149-72-7
Record name Methyl 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74149-72-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxo-, methyl ester
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Biological Activity

Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate, with CAS number 74149-72-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H20_{20}N2_2O7_7, with a molecular weight of approximately 400.39 g/mol. Its structure features a methoxybenzamido moiety and a nitrophenyl group, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of c-Myc : Similar to other small-molecule inhibitors, it is hypothesized that this compound may inhibit the c-Myc transcription factor, which plays a significant role in cell proliferation and survival. The inhibition of c-Myc can lead to reduced tumor growth and proliferation in cancer cells .
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest, particularly in the G0/G1 phase. This effect can be crucial in preventing the progression of cancer cells through the cell cycle .
  • Apoptosis Induction : The compound may also trigger apoptosis in cancer cells by activating specific pathways associated with cell death, although detailed mechanisms remain to be elucidated.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various in vitro studies:

Study Cell Line Concentration (µM) Effect Observed
Study 1HL6010Proliferation inhibition
Study 2Daudi5Induction of apoptosis
Study 3MCF-720Cell cycle arrest in G0/G1

These studies indicate that the compound exhibits significant anti-proliferative effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. In this study, administration of this compound resulted in:

  • Reduction of Tumor Size : Tumors treated with the compound showed a statistically significant reduction in size compared to control groups.
  • Enhanced Survival Rates : Mice receiving the treatment had improved survival rates compared to those not treated with the compound.

These findings underscore the therapeutic potential of this compound in oncology.

Preparation Methods

Synthesis of Key Intermediates

A critical intermediate is methyl 4-methoxy-3-oxobutanoate, which serves as a building block in the synthesis. This intermediate can be prepared via acid-catalyzed condensation reactions.

Example Preparation of Methyl 4-methoxy-3-oxobutanoate:

Parameter Details
Reagents 6-chloro-3-amino-4,5-dimethylpyridazine, methyl 4-methoxy-3-oxo-butanoate
Catalyst Polyphosphoric acid
Temperature Initially 85 °C for 1 hour, then increased to 120 °C for 30 minutes
Reaction Time 1.5 hours
Workup Quenched with saturated sodium bicarbonate and chloroform mixture; organic layer isolated
Purification DMSO dissolution, filtration, Gilson column chromatography, and Teledyne ISCG Combi-Flash system
Yield 43%
Characterization ^1H NMR (400 MHz, CDCl3): δ 6.77 (t, J=1.0 Hz, 1H), 4.45 (d, J=1.0 Hz, 2H), 3.51 (s, 3H), etc.
Mass Spectrometry ES-MS [M+1]+: 254

This procedure highlights the importance of polyphosphoric acid as a catalyst and the sequential temperature control to optimize yield and purity.

Amide Bond Formation

The formation of the amide bond between the 4-methoxybenzoyl moiety and the nitrophenyl group is a crucial step. Recent studies have demonstrated the use of methyltrifluoromethanesulfonate (methyl triflate) as an effective catalyst for nucleophilic substitution leading to amide formation.

General Procedure for Amide Formation:

  • Reactants: Alcohol precursor (e.g., 1a), amides such as 4-methoxybenzamide (2g)
  • Solvent: Freshly distilled nitromethane (0.3 M)
  • Catalyst: Methyl triflate (MeOTf), 20 mol%
  • Temperature: 60 °C
  • Time: 12 hours
  • Atmosphere: Ambient, no inert atmosphere required
  • Workup: Direct purification by silica gel column chromatography (ethyl acetate/hexane)

Representative Yields:

Product Yield (%) Notes
4-Methoxy-N-(1-phenylethyl)benzamide 52 White solid, characterized by ^1H and ^13C NMR

This method provides moderate to excellent yields (55–90%) for various substituted amides and is applicable to the preparation of the target compound's amide linkage.

Nitration and Functional Group Introduction

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Yield (%) Key Notes
1 Synthesis of methyl 4-methoxy-3-oxobutanoate Methyl 4-methoxy-3-oxo-butanoate, polyphosphoric acid 85–120 °C, 1.5 h 43 Acid-catalyzed condensation, purification by chromatography
2 Amide bond formation Alcohol precursor, 4-methoxybenzamide, MeOTf catalyst 60 °C, 12 h, nitromethane solvent 52–90 Methyl triflate catalysis, ambient atmosphere
3 Nitration (general) Nitric acid/sulfuric acid mixture Low temperature, controlled Variable Electrophilic aromatic substitution, standard nitration protocols
4 Final coupling and purification Intermediates from steps 1–3 Standard coupling conditions Variable Purification by chromatography and crystallization

Research Findings and Analysis

  • The use of polyphosphoric acid as a catalyst in the initial condensation step provides moderate yield but requires careful temperature control to avoid side reactions.
  • Methyl triflate catalysis offers a mild and efficient route for amide bond formation under relatively low temperatures without the need for inert atmosphere, improving operational simplicity and yield.
  • The nitration step, while standard, must be optimized to prevent over-nitration, which can reduce yield and complicate purification.
  • Purification strategies combining column chromatography and recrystallization are essential to achieve the high purity required for this compound, given its multiple functional groups and potential isomers.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Stepwise Synthesis: Begin with the coupling of 4-methoxybenzoyl chloride to a 3-nitroaniline derivative to form the benzamido intermediate. Subsequent esterification with methyl 3-methyl-4-oxobutanoate under Mitsunobu or Steglich conditions (using DCC/DMAP) can yield the target compound .
  • Optimization Parameters: Vary catalysts (e.g., HOBt vs. EDCI), solvent polarity (DMF vs. THF), and temperature (0°C to reflux) to maximize yield. Monitor progress via TLC or HPLC-MS .
  • Purity Control: Recrystallize using ethyl acetate/hexane mixtures and validate purity via melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing the nitro and methoxy functional groups in this compound?

Methodological Answer:

  • Nitro Group: Use IR spectroscopy (asymmetric NO₂ stretch ~1520 cm⁻¹) and ¹H NMR (para-nitro substituents induce deshielding in adjacent protons) .
  • Methoxy Group: ¹³C NMR (δ ~55 ppm for OCH₃) combined with DEPT-135 to confirm methylene/methyl connectivity .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves ambiguity in regiochemistry, especially for the 3-nitrophenyl moiety.

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of the methyl ester group in similar nitroaromatic compounds guide experimental design for this compound?

Methodological Answer:

  • Contradiction Analysis: Prior studies on methyl 4-methoxybenzoylacetate derivatives show variable ester stability under acidic vs. basic conditions . Replicate hydrolysis experiments (pH 2–12, 25–60°C) with LC-MS monitoring to identify degradation products.
  • Control Variables: Include inert atmosphere (N₂) to rule out oxidative degradation. Compare half-lives using Arrhenius plots to model kinetic behavior .
  • Theoretical Framework: Apply DFT calculations to assess electron-withdrawing effects of the nitro group on ester lability .

Q. What experimental strategies can reconcile discrepancies in reported bioactivity of structurally analogous nitrobenzamido esters?

Methodological Answer:

  • Data Triangulation: Cross-reference bioassay results (e.g., antimicrobial IC₅₀) from compounds like ethyl 3-nitrobenzoate derivatives with in silico docking studies (AutoDock Vina) targeting enzymes such as nitroreductases.
  • Experimental Replication: Use standardized assay conditions (e.g., Mueller-Hinton agar for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) to minimize variability .
  • Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to published datasets to identify outliers or confounding factors (e.g., solvent polarity in cell viability assays) .

Q. How can environmental fate studies of this compound be designed to address its potential persistence in aquatic systems?

Methodological Answer:

  • Laboratory Setup: Simulate aqueous hydrolysis (OECD 111 guidelines) and photolysis (UV-A/B lamps) with LC-MS/MS quantification of degradation products .
  • QSAR Modeling: Use EPI Suite to predict log Kow and biodegradation half-life, then validate experimentally via OECD 301F ready biodegradability tests .
  • Ecotoxicology: Expose Daphnia magna or algae (OECD 202/201) to sublethal concentrations, measuring oxidative stress biomarkers (e.g., catalase activity) .

Methodological Frameworks for Theoretical Integration

Q. How can computational chemistry bridge gaps between synthetic outcomes and mechanistic understanding of side reactions in this compound’s preparation?

Methodological Answer:

  • Reaction Pathway Mapping: Use Gaussian 16 to model transition states for competing pathways (e.g., nitro group reduction vs. ester hydrolysis) at the B3LYP/6-31G(d) level .
  • Solvent Effects: Conduct COSMO-RS simulations to predict solvent interactions impacting reaction selectivity .
  • Machine Learning: Train a model on existing nitroaromatic reaction datasets (e.g., Reaxys) to predict optimal conditions for minimizing byproducts .

Q. What statistical approaches are critical for validating the reproducibility of spectroscopic data across laboratories?

Methodological Answer:

  • Interlaboratory Studies: Implement a round-robin analysis using identical samples and standardized protocols (e.g., NMR pulse sequences, IR baseline correction) .
  • Multivariate Analysis: Apply principal component analysis (PCA) to FTIR spectra to identify instrument-specific artifacts .
  • Uncertainty Quantification: Report confidence intervals for chemical shifts (±0.01 ppm) and extinction coefficients (±5%) using NIST reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate
Reactant of Route 2
Methyl 4-(4-(4-methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoate

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